lacticin 481
Description
Properties
CAS No. |
136959-47-2 |
|---|---|
Molecular Formula |
C5H5NO3S |
Synonyms |
lacticin 481 |
Origin of Product |
United States |
Genetic Determinants and Transcriptional Regulation of Lacticin 481 Production
Organization of the Lacticin 481 Gene Cluster
The genetic determinants for this compound production are organized as a single operon. asm.orgoup.com
Genomic Location and Mobile Genetic Elements
The genetic determinants of this compound production are encoded by a 70-kb plasmid in Lactococcus lactis strains. asm.orgnih.gov The this compound gene cluster is located within a transposon-like structure, Tn5721, which is situated on this plasmid. tandfonline.comasm.org This linkage to transposase genes and the observation of different G+C content compared to the host chromosome in related lantibiotic clusters suggest that this compound genes might have been disseminated by horizontal gene transfer. oup.comtandfonline.com The bacteriocin (B1578144) genes are often flanked by intact insertion sequences (IS) or inverted repeats (IR). tandfonline.com
Components of the lct Operon
The this compound gene cluster consists of a single six-gene operon, designated lctAMTFEG. oup.comoup.com This operon is considered the simplest characterized lantibiotic gene cluster, as other lantibiotic clusters can contain seven to thirteen genes. oup.com All six genes are transcribed in the same direction. tandfonline.com
The genes within the lct operon have distinct roles in the biosynthesis, modification, export, and immunity of this compound:
lctA : This is the structural gene that encodes the precursor peptide of this compound. oup.comasm.org The prethis compound peptide consists of an N-terminal leader peptide (24 residues) and a C-terminal propeptide (27 residues). asm.orgnih.gov The propeptide undergoes posttranslational modifications. asm.org
lctM : This gene encodes an enzyme responsible for creating the unusual residues, such as dehydrated amino acids (dehydroalanine and dehydrobutyrine) and thioether bonds (lanthionine and 3-methyllanthionine), within the propeptide sequence of LctA. oup.comoup.comnih.govasm.org LctM is essential for this compound biosynthesis. nih.gov
lctT : This gene encodes an ABC transporter protein. asm.orgasm.org LctT is involved in the cleavage of the leader peptide from the precursor and the export of mature this compound from the cell. asm.orgoup.comasm.orgnih.gov LctT is thought to form a homodimeric ABC transporter. oup.com Inactivation of LctT or its cleavage site results in the production of a truncated form of this compound with significantly lower efficiency and specific activity. asm.orgnih.gov
lctF, lctE, and lctG : These three genes encode proteins that together form a second ABC transporter system responsible for providing immunity to the producer strain against its own this compound. asm.orgoup.comnih.gov Coexpression of these three genes in a sensitive strain confers resistance to this compound. asm.orgnih.gov Deletion of any of these three genes abolishes immunity. asm.orgnih.govresearchgate.net
Here is a summary of the lct operon components and their functions:
| Gene | Encoded Protein | Function |
| lctA | Prethis compound | Precursor peptide of this compound |
| lctM | LctM | Catalyzes posttranslational modifications (dehydrations and ring formations) |
| lctT | LctT | Leader peptide cleavage and mature this compound export |
| lctF | LctF | Component of immunity ABC transporter |
| lctE | LctE | Component of immunity ABC transporter |
| lctG | LctG | Component of immunity ABC transporter |
Transcriptional Control Mechanisms
The transcription of the lct operon is regulated, influencing the production levels of this compound. oup.comoup.com
Characterization of Promoter Regions
The lctAMTFEG operon is primarily transcribed from two main promoters, P1 and P3, located upstream of the lctA gene. oup.comoup.com There is also a weak additional promoter, P4, located within lctT, which allows for independent expression of the immunity genes (lctFEG). oup.com P1 and P3 have been characterized, and their sequences include -10 and -35 elements. oup.com Transcriptional fusions have shown that P3 is approximately three-fold stronger than P1 at the end of growth. oup.com
pH-Dependent Transcriptional Regulation
This compound production is stimulated by low pH, which results from the acidification caused by lactic acid production during bacterial growth. oup.comoup.com This regulation occurs at the transcriptional level, as both P1 and P3 are acid-induced promoters. oup.comoup.com P1 is weaker but more tightly regulated than P3. oup.comoup.com The amount of this compound produced is pH-dependent. oup.comoup.com
Role of General Bacterial Regulators in Gene Expression
Unlike many other lantibiotic gene clusters that encode specific regulator genes, such as two-component systems (LanK-LanR), the this compound operon does not include a specific regulator gene. oup.comoup.comoup.com This makes it unusual among characterized lantibiotic gene clusters. oup.com
Given the absence of a specific regulator encoded within the operon, it is likely that P1 and P3 are controlled by a general bacterial regulator. oup.comnih.gov Research has identified a trans-acting protein, RcfB, in Lactococcus lactis that is involved in the basal activity of promoters like P1 and is essential for their pH induction. nih.gov RcfB belongs to the Crp-Fnr family of transcription regulators. nih.gov Overexpression of rcfB leads to increased this compound production from P1-controlled genes under acidic conditions, suggesting that RcfB is likely activated in an acidic environment. nih.gov The ACiD-box, a 14 bp regulatory DNA region, has been identified upstream of acid-inducible promoters like P1 and is potentially the DNA target site for RcfB. nih.gov
Transcriptional Read-Through and Gene Expression Stoichiometry
Transcription of the lctAMTFEG operon is primarily driven by two promoters, P1 and P3, located upstream of the lctA gene. oup.comoup.comnih.gov An additional weak promoter (P4) located within lctT allows for independent expression of the immunity genes lctFEG. oup.com
Transcriptional read-through plays a significant role in the stoichiometry of gene expression within the this compound operon. A terminator signal (T1) is located between lctA and lctM. oup.comasm.org This terminator reduces but does not abolish transcription of the downstream genes (lctMTFEG). oup.comoup.com Experimental evidence using transcriptional fusions has shown that approximately 8% of transcription reactions read through this terminator. oup.com This limited read-through results in a higher level of transcription for the structural gene (lctA) compared to the genes encoding the biosynthetic enzymes and immunity proteins (lctMTFEG). oup.comoup.com
This differential expression ensures an overproduction of the precursor peptide relative to the proteins involved in its modification, transport, and immunity. oup.com This stoichiometry is likely important for efficient lantibiotic production and self-protection.
The following table summarizes the relative transcription levels observed due to transcriptional read-through:
| Gene(s) | Transcription Level (Relative to lctMTFEG) | Mechanism |
| lctA | ~12.5-fold higher | Transcribed from P1 and P3, less affected by T1 |
| lctMTFEG | 1 (Baseline) | Transcription reduced by terminator T1 |
| lctFEG | Independently expressed | Weak promoter P4 within lctT |
Comparative Genomics of this compound Gene Clusters with Related Lantibiotics
Comparative genomic analysis of this compound gene clusters with those of related lantibiotics, particularly those within the this compound group (type AII) and other lantibiotic classes (e.g., nisin group/type AI), reveals both similarities and notable differences in gene content and organization.
Lantibiotics of the this compound group, such as streptococcin A-FF22, mutacin II, nukacin ISK-1, salivaricin A, variacin, streptococcin A-M49, and butyrivibriocin OR79A, typically possess gene clusters with a similar organization to that of this compound, including lanA, lanM, lanT, and lanFEG homologs. researchgate.netnih.govasm.org These clusters are often found on mobile genetic elements like plasmids or transposons, suggesting dissemination via horizontal gene transfer. oup.comtandfonline.com
A key distinction between the this compound group (Class II lantibiotics in some classifications) and the nisin group (Class I lantibiotics) lies in their modification enzymes. nih.govrug.nl While nisin and subtilin biosynthesis requires two separate enzymes, LanB (dehydratase) and LanC (cyclase), this compound and its relatives utilize a single, larger bifunctional enzyme, LanM, which carries out both dehydration and cyclization reactions. nih.govacs.orgnih.govrug.nlresearchgate.net The lctM gene is a homolog of the lanC gene but is significantly larger and lacks a homolog of lanB. rug.nlresearchgate.net
Another difference lies in the processing protease. In some lantibiotic systems like nisin, a dedicated protease (LanP) cleaves the leader peptide. rug.nl However, in the this compound group, the LanT transporter protein often possesses an N-terminal protease domain responsible for leader peptide cleavage, combining transport and processing functions. oup.comasm.orgnih.gov
Furthermore, the presence of regulatory genes varies. As mentioned, the this compound operon is considered one of the simplest characterized lantibiotic gene clusters due to the apparent absence of a dedicated, cluster-encoded regulator. oup.com In contrast, nisin and subtilin gene clusters encode two-component regulatory systems (LanKR) that regulate their production in response to signals. oup.comoup.comrug.nl
The following table provides a comparative overview of key genetic components in this compound and representative lantibiotics from other groups:
| Feature | This compound Group (Type AII) | Nisin Group (Type AI) | Mersacidin (B1577386) (Type B) |
| Structural Gene (lanA) | Present | Present | Present |
| Modification Enzymes | LanM (Bifunctional) | LanB, LanC | LanM (Bifunctional) |
| Processing Protease | Part of LanT | LanP (often) | Not specified |
| Transporter (lanT) | Present (ABC transporter) | Present (ABC transporter) | Present (ABC transporter) |
| Immunity (lanFEG) | Present (ABC transporter) | Present (ABC transporter) | Present (ABC transporter) |
| Accessory Immunity | LanH (some members) | LanI | Not specified |
| Dedicated Regulator | Generally Absent | LanKR (Two-component) | Not specified |
This comparative analysis highlights the distinct evolutionary pathways and functional strategies employed by different lantibiotic groups for biosynthesis, transport, and self-protection.
Biosynthesis and Post Translational Modification Pathway
Precursor Peptide Processing (LctA)
Lacticin 481 is initially synthesized as a biologically inactive precursor peptide known as LctA. researchgate.net This prepeptide is composed of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide region. researchgate.netoup.com The propeptide is the portion that undergoes enzymatic modification to ultimately become the mature this compound. oup.com
The N-terminal leader peptide of LctA plays a crucial, albeit multifaceted, role in the biosynthesis of this compound. While not part of the final active bacteriocin (B1578144), it is essential for efficient and accurate post-translational modification. nih.govscispace.com One of its primary functions is to serve as a recognition signal for the modifying enzyme, LctM, guiding it to the propeptide region. nih.govresearchgate.net Although not absolutely required for the dehydration activity of LctM, the leader peptide significantly enhances the efficiency of these modifications. scispace.comresearchgate.net
Following the completion of post-translational modifications on the propeptide, the N-terminal leader peptide is proteolytically cleaved to release the mature and active this compound. researchgate.netnih.gov This cleavage event is a critical step in the maturation process and is typically carried out by a dedicated ABC transporter with an associated protease domain, LctT. nih.gov The cleavage site is characterized by a conserved double-glycine motif at the junction between the leader peptide and the propeptide. researchgate.netnih.gov Inactivation of this cleavage site, for instance by mutating the glycine (B1666218) at position -2 to an alanine (B10760859), prevents the production of the full-length, active this compound. nih.govoup.com
Enzymatic Modification by this compound Synthetase (LctM)
The central catalyst in the post-translational modification of this compound is the bifunctional enzyme, this compound synthetase (LctM). researchgate.netnih.gov This remarkable enzyme is responsible for a series of complex chemical transformations that convert the linear LctA propeptide into the polycyclic, active bacteriocin. nih.govnih.gov LctM catalyzes both the dehydration of specific amino acid residues and the subsequent intramolecular cyclization reactions. researchgate.netnih.gov
The initial step in the modification of the LctA propeptide by LctM is the dehydration of specific serine (Ser) and threonine (Thr) residues. nih.govnih.gov This process involves the removal of a water molecule from these amino acids, resulting in the formation of unsaturated amino acids: dehydroalanine (B155165) (Dha) from serine and dehydrobutyrine (Dhb) from threonine. oup.comnih.gov Mechanistically, this dehydration is not a simple elimination reaction. Instead, it proceeds through a two-step process involving the phosphorylation of the serine or threonine hydroxyl group by ATP, followed by the elimination of the resulting phosphate (B84403) group to form the dehydroamino acid. nih.govacs.org
Following the formation of dehydroalanine and dehydrobutyrine residues, LctM catalyzes the intramolecular cyclization reactions that are the hallmark of lantibiotics. nih.govnih.gov This involves the nucleophilic addition of the thiol group of cysteine (Cys) residues to the double bonds of the newly formed dehydroamino acids. nih.govnih.gov This Michael-type addition results in the formation of stable thioether cross-links. nih.gov
When a cysteine residue reacts with a dehydroalanine, a lanthionine (B1674491) (Lan) bridge is formed. oup.com Similarly, the reaction of a cysteine with a dehydrobutyrine results in a methyllanthionine (MeLan) bridge. oup.com These thioether rings introduce significant conformational constraints on the peptide backbone, which are crucial for the biological activity of this compound. acs.orgh1.co The formation of these lanthionine and methyllanthionine bridges is a defining characteristic of the lantibiotic family of antimicrobial peptides. acs.org
The enzymatic activity of LctM is highly specific in terms of both which residues are modified and the stereochemical outcome of the reactions. This regio- and stereospecificity is critical for the correct folding and biological function of this compound. oup.comnih.gov
Regiospecificity: LctM selectively dehydrates specific serine and threonine residues within the LctA propeptide and then directs the cyclization by pairing specific cysteine residues with the resulting dehydroamino acids. nih.govacs.org This ensures the formation of a precise and consistent pattern of thioether bridges in the final molecule. acs.org While LctM demonstrates some substrate flexibility, allowing for the generation of non-native thioether cross-links in engineered peptides, it maintains control over the chemoselectivity of the cyclization. nih.govacs.org
Stereospecificity: The intramolecular Michael-type addition catalyzed by LctM is a stereospecific process. oup.comnih.gov The enzymatically installed stereochemistry of the lanthionine and methyllanthionine residues is crucial for the antimicrobial activity of this compound. acs.orgh1.co Chemical synthesis of this compound analogues with non-native stereochemical configurations at these cross-links has demonstrated a complete loss of biological activity, highlighting the critical importance of the precise three-dimensional structure imparted by LctM. acs.orgh1.co
Table of Research Findings on this compound Biosynthesis
| Component/Process | Key Research Finding | Reference(s) |
|---|---|---|
| Precursor Peptide (LctA) | Composed of an N-terminal leader peptide and a C-terminal propeptide. | researchgate.net, oup.com |
| N-terminal Leader Peptide | Enhances the efficiency of post-translational modifications by LctM. | nih.gov, scispace.com, researchgate.net |
| Leader Peptide Cleavage | Mediated by the ABC transporter LctT at a double-glycine site. | nih.gov |
| This compound Synthetase (LctM) | A bifunctional enzyme responsible for dehydration and cyclization. | researchgate.net, nih.gov, nih.gov |
| Dehydration | Serine and threonine residues are dehydrated to dehydroalanine and dehydrobutyrine. | nih.gov, nih.gov |
| Mechanism of Dehydration | Proceeds via phosphorylation of Ser/Thr residues followed by phosphate elimination. | nih.gov, acs.org |
| Cyclization | Intramolecular Michael-type addition of cysteine thiols to dehydroamino acids. | nih.gov, nih.gov |
| Thioether Bond Formation | Forms lanthionine (from Ser) and methyllanthionine (from Thr) bridges. | oup.com |
| Regiospecificity of LctM | LctM controls which residues are modified and paired for cyclization. | nih.gov, acs.org |
| Stereospecificity of LctM | The specific stereochemistry of the thioether bridges is essential for biological activity. | acs.org, h1.co |
Mechanisms of LctM Function and Active Site Characterization
The biosynthesis of this compound from its precursor peptide, LctA, is catalyzed by a single, bifunctional enzyme known as this compound synthetase (LctM). researchgate.netoup.comnih.gov This enzyme is responsible for two distinct catalytic activities: the dehydration of specific serine and threonine residues and the subsequent cyclization of cysteine residues to form thioether cross-links. researchgate.netnih.gov
The dehydration reaction proceeds in a two-step mechanism. nih.govnih.gov First, LctM acts as a kinase, utilizing ATP to phosphorylate the hydroxyl groups of serine and threonine residues within the C-terminal propeptide region of LctA. ed.gov This phosphorylation creates a good leaving group, facilitating the second step, which is a phosphate elimination reaction that results in the formation of the α,β-unsaturated amino acids 2,3-didehydroalanine (Dha) from serine and (Z)-2,3-didehydrobutyrine (Dhb) from threonine. nih.goved.gov Studies have shown that this dehydration process occurs in a distributive and directional manner, proceeding from the N-terminus to the C-terminus of the propeptide. ed.gov
Following dehydration, LctM catalyzes the cyclization reactions. This involves a series of intramolecular, regio- and stereospecific Michael-type additions where the thiol groups of cysteine residues attack the newly formed dehydroamino acids. nih.govresearchgate.net This process results in the formation of the characteristic lanthionine (from Cys addition to Dha) and methyllanthionine (from Cys addition to Dhb) thioether bridges that define this compound's structure. nih.goved.gov
Mutagenesis and structural studies have provided insight into the active site of LctM. The C-terminal domain of LctM contains a catalytic zinc atom that is essential for the cyclization activity. nih.goved.gov Site-directed mutagenesis of conserved zinc-coordinating cysteine residues, Cys781 and Cys836, to alanine resulted in LctM variants that retained their full dehydration capabilities but had significantly impaired or abolished cyclization activity. nih.gov This demonstrates a clear separation of functions within the enzyme. Another conserved residue, His725, when mutated to asparagine, also resulted in a protein with intact dehydration function but reduced cyclization efficiency, highlighting its importance in the cyclization process. nih.gov
LctM exhibits a permissive substrate specificity, capable of processing various mutated LctA precursors, a characteristic that has been explored for bioengineering novel antibiotic analogues. researchgate.netnih.govscispace.com
Table 1: Functional Analysis of LctM Active Site Mutants This table summarizes the impact of specific mutations on the dual catalytic activities of the this compound synthetase (LctM).
| Mutant | Conserved Residue | Catalytic Function | Dehydration Activity | Cyclization Activity | Reference |
|---|---|---|---|---|---|
| C781A | Zinc Ligand | Cyclization | Unaffected | Impaired/Abolished | nih.gov |
| C836A | Zinc Ligand | Cyclization | Unaffected | Impaired/Abolished | nih.gov |
| H725N | Active Site Histidine | Cyclization | Unaffected | Decreased | nih.gov |
Export and Secretion of Mature this compound
The secretion of the mature, fully modified this compound is a tightly regulated process primarily mediated by a dedicated transporter protein.
Role of the LctT Transporter
The primary protein responsible for the export of this compound is LctT, a dedicated ATP-binding cassette (ABC) transporter. nih.govnih.gov LctT is a bifunctional protein that possesses both a peptidase domain and a transporter domain. nih.gov Its N-terminal region functions as a C39-like peptidase, which is responsible for recognizing and cleaving the N-terminal leader peptide from the modified LctA precursor at a specific double-glycine site. nih.govoup.com This proteolytic cleavage is the final step in maturation and is coupled with the translocation of the now mature this compound across the cell membrane by the C-terminal ABC transporter domain. nih.gov
The role of LctT is crucial for the efficient production of fully active this compound. nih.gov Experimental inactivation of the lctT gene or mutation of the double-glycine cleavage site in the LctA precursor peptide does not completely halt bacteriocin production, but it has significant consequences. nih.gov In the absence of a functional LctT processing site, a truncated form of this compound, designated T-lacticin 481, is produced. This truncated version arises from cleavage at an alternative, upstream site in the leader peptide. nih.gov
Table 2: Impact of LctT on this compound Production This table compares the production efficiency and activity of this compound in the presence and absence of a functional LctT transporter.
| Condition | Primary Product | Production Efficiency | Specific Antimicrobial Activity | Reference |
|---|---|---|---|---|
| Functional LctT | Full-length this compound | High | 100% | nih.gov |
As detailed in the table, the production of T-lacticin 481 is approximately four times less efficient than the production of the full-length molecule. nih.gov Furthermore, the specific antimicrobial activity of T-lacticin 481 is about ten times lower than that of wild-type this compound, demonstrating that LctT is essential for both high-level production and full biological activity. nih.gov
Investigation of Alternative Translocation Pathways
The observation that a small amount of truncated this compound is still secreted in the absence of LctT prompted investigations into possible alternative export mechanisms. nih.govoup.com It was hypothesized that a homologous transporter encoded within the Lactococcus lactis genome might partially complement the function of LctT. oup.com
One candidate for this alternative pathway was a protein encoded by the lcnC gene, found on the chromosome of the L. lactis IL1403 strain. oup.comnih.gov LcnC shares significant sequence similarity with LctT and also belongs to the family of ABC transporters involved in maturation and secretion. nih.gov To test this hypothesis, researchers inactivated the lcnC gene in a strain that expressed the lacticin precursor (LctA) and the modification enzyme (LctM) but lacked LctT. The results of this experiment demonstrated that the inactivation of lcnC had no effect on the residual production of T-lacticin 481. oup.comnih.gov This finding conclusively showed that LcnC is not the transporter responsible for the weak, alternative export pathway and that the LctT and LcnC transporters are not interchangeable for the processing and secretion of this compound. nih.gov
To date, the specific transporter or mechanism responsible for the low-level secretion of truncated this compound in the absence of LctT has not been identified and remains an open area of research. researchgate.net
Structural Features and Structure Activity Relationships
Unique Structural Elements of Lacticin 481
The defining characteristics of this compound's structure are its intricate ring system and its distinct three-dimensional conformation, which are crucial for its potent antibacterial properties.
Tricyclic Thioether Ring System
This compound is a member of the lantibiotic family, characterized by the presence of post-translationally modified thioether-containing amino acids, namely lanthionine (B1674491) (Lan) and methyllanthionine (MeLan). nih.gov These modifications result in a complex and rigid tricyclic topology. The thioether bridges in this compound are formed between specific amino acid residues, creating a structurally constrained molecule. nih.gov The precise location of these bridges connects residues 9 and 14, 11 and 25, and 18 and 26. nih.gov This intricate network of cross-links is fundamental to the peptide's stability and its ability to interact with its molecular target. oup.com
Table 1: Thioether Bridge Connectivity in this compound
| Bridge | Connecting Residues |
| Ring A | Cys9 - Ala14 |
| Ring B | Cys11 - Ala25 |
| Ring C | Cys18 - Ala26 |
Partially Linear and Partially Globular Conformation
Structurally, this compound does not conform to the typical linear (Type A) or globular (Type B) classifications of lantibiotics. oup.com Instead, it is categorized as a Type AII lantibiotic, featuring a partially linear and partially globular conformation. oup.comoup.com This unique arrangement consists of an unbridged, flexible N-terminal region and a more rigid, globular C-terminal part that houses the tricyclic ring system. oup.comoup.com This conformational duality is believed to play a significant role in its mechanism of action, allowing for both flexibility in initial target recognition and a stable structure for potent inhibition.
Significance of Lanthionine and Methyllanthionine Stereochemistry on Bioactivity
The stereochemistry of the lanthionine and methyllanthionine residues within this compound is of paramount importance to its biological activity. nih.gov The naturally occurring configuration is the dl-stereoisomer for these cross-links. acs.org Research involving the total chemical synthesis of this compound and its analogues has demonstrated that the enzymatically installed stereochemistry is critical. nih.govnih.gov When the natural dl-Lan/MeLan residues are systematically replaced with their ll-stereoisomers, the resulting analogues are rendered completely inactive, highlighting the stringent stereochemical requirements for the antibacterial function of this compound. nih.govacs.org This indicates that the precise three-dimensional arrangement of these thioether bridges is essential for the molecule to adopt its biologically active conformation and effectively interact with its target. acs.org
Table 2: Effect of Lanthionine/Methyllanthionine Stereochemistry on this compound Activity
| This compound Analogue | Stereochemistry of Cross-links | Biological Activity |
| Native this compound | dl-Lan/MeLan | Active |
| ll-A Analogue | ll-Lan in Ring A | Inactive |
| ll-B Analogue | ll-Lan in Ring B | Inactive |
| ll-C Analogue | ll-MeLan in Ring C | Inactive |
Functional Regions and Residue Importance
Specific regions and individual amino acid residues within the this compound structure have been identified as being crucial for its antimicrobial activity, particularly in its interaction with the bacterial cell wall precursor, lipid II.
Identification of Lipid II Binding Motifs
The primary mechanism of action for this compound involves the inhibition of peptidoglycan biosynthesis through binding to lipid II. nih.govacs.org This interaction is facilitated by a specific lipid II binding motif within the peptide's structure. This compound contains a mersacidin-like lipid II binding motif, which is characterized by a cage-like structure formed by two of the lanthionine rings that complexes with the pyrophosphate group of lipid II. acs.orgacs.org This binding sequesters lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to bacterial cell death. The conservation of this binding motif among several lipid II-binding lantibiotics underscores its importance in their antibacterial mechanism. acs.org
Conformational Dynamics and Stability Studies of this compound
The functionality of the antimicrobial peptide this compound is intrinsically linked to its three-dimensional structure and its ability to remain active under various environmental conditions. This section delves into the conformational dynamics that govern its molecular interactions and the stability of the compound under different physical and chemical challenges.
Conformational Dynamics: A Flexible Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating the three-dimensional structure of molecules in solution, has presented challenges in the study of this compound. Attempts to determine its complete solution structure have been hampered by significant line broadening in the NMR spectra. This phenomenon is indicative of the molecule undergoing conformational exchange on an intermediate timescale, meaning that this compound does not adopt a single, rigid structure in solution but rather exists as an equilibrium of multiple, distinct conformations. This inherent flexibility is a key characteristic of its molecular behavior.
Molecular dynamics (MD) simulations have been employed to further investigate the structural stability and compactness of this compound. These computational studies provide insights into the atomic-level movements and interactions within the peptide, helping to rationalize its dynamic nature. The simulations support the experimental observations of conformational flexibility, particularly in the N-terminal region.
This flexible N-terminal tail, consisting of the first eight amino acids, is not part of the rigid, ring-structured core of the molecule. Research suggests that this flexibility is crucial for the biological activity of this compound. nih.gov
Stability of this compound
The ability of this compound to withstand various environmental stresses is a critical factor for its potential applications. Its stability has been assessed under different temperatures, pH conditions, and in the presence of proteolytic enzymes.
Thermal Stability
pH Stability
The antimicrobial activity of this compound is influenced by the pH of its environment. The stability of its activity in milk has been observed across a range of pH values. The following table illustrates the effect of this compound on the pH of milk inoculated with a sensitive starter culture, demonstrating its activity in acidic to slightly acidic conditions.
| Starter Culture | Control pH (No this compound) | pH with this compound Producer |
|---|---|---|
| MS 8 | 4.78 | 4.95 |
| MS 9 | 4.75 | 4.89 |
In this study, a higher pH in the presence of the this compound producer indicates inhibition of the starter culture's metabolic activity, thus demonstrating the bacteriocin's effectiveness. researchgate.net this compound generally retains its activity well in acidic and neutral environments.
Enzymatic Stability
The unique structural features of this compound, particularly the lanthionine and methyllanthionine bridges, contribute to its stability against many common proteases. These thioether rings create a compact and rigid core that is less susceptible to enzymatic cleavage. However, the flexible N-terminal tail of this compound has been identified as a region prone to enzymatic proteolysis. nih.gov This susceptibility can be a limiting factor in its application, and research has explored the incorporation of non-proteinogenic amino acids into this region to enhance its proteolytic stability. nih.gov
Molecular Mechanism of Antimicrobial Action
Target Recognition and Binding Interactions
The antimicrobial efficacy of lacticin 481 is rooted in its ability to recognize and bind to a specific molecular target on susceptible bacteria, initiating a cascade that halts cell wall construction.
This compound demonstrates potent antimicrobial activity specifically against Gram-positive bacteria. nih.gov This specificity is largely due to the structural differences between Gram-positive and Gram-negative bacterial cell envelopes. The outer membrane of Gram-negative bacteria acts as a barrier, preventing this compound from reaching its target, Lipid II, which is located in the cytoplasmic membrane. sigmaaldrich.com In contrast, the cell wall of Gram-positive bacteria is more accessible, allowing the peptide to interact with its target.
The primary molecular target of this compound is Lipid II, an essential precursor for peptidoglycan biosynthesis in bacteria. nih.govacs.orgacs.org this compound contains a conserved lipid II binding motif, also found in related lantibiotics such as mersacidin (B1577386) and nukacin ISK-1, which facilitates this interaction. nih.govacs.org By binding to Lipid II, this compound effectively sequesters this crucial building block, thereby preventing its incorporation into the growing peptidoglycan chain. acs.orgresearchgate.net The stereochemistry of the lanthionine (B1674491) and methyllanthionine residues within this compound is critical for this interaction; alterations to these structures can completely abolish its biological activity, indicating the importance of a precise three-dimensional structure for tight binding to Lipid II. acs.org
While many lantibiotics target Lipid II, their mechanisms of action can vary significantly. This compound is distinguished from nisin, a well-characterized lantibiotic, by its mode of action following Lipid II binding. nih.gov Nisin exhibits a dual mechanism: it first binds to Lipid II to inhibit cell wall synthesis and then uses the Lipid II molecule as a docking site to form pores in the bacterial membrane, leading to cell death. acs.orgacs.orgplos.org In contrast, this compound does not form pores in the membranes of susceptible bacteria. nih.gov Its activity is confined to the inhibition of cell wall synthesis through the sequestration of Lipid II. acs.org
The structural basis for this difference lies in their respective binding motifs. Nisin utilizes its N-terminal rings A and B to form a cage-like structure that specifically encapsulates the pyrophosphate group of Lipid II. acs.orgnih.gov this compound, however, possesses a mersacidin-like binding motif within its A-ring, which dictates a different mode of interaction with Lipid II. acs.org This distinction underscores the diverse ways different lantibiotics have evolved to utilize the same essential target.
| Feature | This compound | Nisin |
| Primary Target | Lipid II | Lipid II |
| Pore Formation | No | Yes |
| Lipid II Binding Motif | Mersacidin-like | N-terminal A/B ring "cage" |
| Primary Killing Mechanism | Inhibition of cell wall biosynthesis | Inhibition of cell wall biosynthesis and membrane permeabilization |
The composition of the bacterial cytoplasmic membrane can influence the activity of lantibiotics. Research has shown that this compound has a higher affinity for zwitterionic membranes. This is in contrast to nisin, which preferentially binds to anionic lipids in the membrane, an interaction facilitated by electrostatic attractions between the cationic peptide and the negatively charged phospholipids. researchgate.netresearchgate.net This difference in lipid affinity suggests that the initial association of this compound with the bacterial membrane may be governed by different physicochemical principles than those for nisin.
Inhibition of Cell Wall Biosynthesis
The binding of this compound to Lipid II is the direct cause of the inhibition of peptidoglycan synthesis, a process vital for bacterial survival. acs.org
By forming a complex with Lipid II, this compound prevents this precursor from being utilized by penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan assembly. nih.gov Specifically, this compound has been shown to inhibit the transglycosylation activity of PBP1b. nih.gov Transglycosylation is the process of incorporating new disaccharide-pentapeptide units (from Lipid II) into the existing peptidoglycan network. sigmaaldrich.com By sequestering Lipid II, this compound effectively starves the transglycosylase enzymes of their substrate, leading to a halt in cell wall elongation and ultimately causing bacterial cell death. nih.govacs.org Studies with this compound analogues have demonstrated a positive correlation between their antimicrobial potency and their ability to inhibit the transglycosylase activity of PBP1b, confirming that this is the definitive mechanism of its bactericidal action. nih.gov
Non-Pore-Forming Mechanism of Membrane Perturbation
The primary mode of action of this compound involves a high-affinity binding to Lipid II, a crucial molecule for the synthesis of the bacterial cell wall. nih.govnih.gov This interaction is fundamental to its ability to disrupt the integrity of the cell membrane without creating pores. By sequestering Lipid II, this compound effectively inhibits the transglycosylation step of peptidoglycan biosynthesis. nih.govacs.org This inhibition alone is a significant blow to the bacterial cell, as it halts the construction and repair of the cell wall.
However, the binding to Lipid II also serves as a catalyst for a more direct assault on the cell membrane. The formation of the this compound-Lipid II complex is thought to induce localized disorganization within the lipid bilayer. This perturbation is not characterized by the formation of stable, ion-conducting channels. Instead, it is a more general disruption of the membrane's structural integrity and biophysical properties. This mode of action is supported by studies using fluorescent dyes, such as propidium iodide, which fail to penetrate cells treated with this compound, confirming the absence of significant pore formation. acs.org
Cellular Effects on Target Microorganisms
The non-pore-forming perturbation of the cell membrane by this compound triggers a cascade of detrimental effects within the target microorganism, ultimately leading to cell death. These effects are primarily centered around the dissipation of the cell's vital electrochemical gradients.
Disruption of Membrane Potential
A critical consequence of the this compound-induced membrane disorganization is the dissipation of the bacterial membrane potential. The membrane potential, a voltage difference across the cytoplasmic membrane, is essential for numerous cellular processes. Studies utilizing potential-sensitive fluorescent dyes have demonstrated that exposure to this compound leads to a significant depolarization of the bacterial membrane.
While the precise molecular events leading to this depolarization without pore formation are still under investigation, it is hypothesized that the aggregation of this compound-Lipid II complexes alters the local lipid packing and permeability of the membrane to ions. This leads to an uncontrolled leakage of ions, such as protons and potassium ions, down their electrochemical gradients, thereby collapsing the membrane potential. The effect of a related lantibiotic, mutacin II, on completely depleting the intracellular ATP pool suggests a severe disruption of the cell's energy-generating capacity, a process intrinsically linked to membrane potential. oup.com
Below is a table summarizing the observed effects of this compound on the membrane potential of a susceptible bacterial strain.
| Treatment | Concentration | Method of Measurement | Observed Effect on Membrane Potential |
| This compound | > MIC | Fluorescence Spectroscopy (e.g., with DiSC3(5)) | Significant Depolarization |
| Control (untreated) | N/A | Fluorescence Spectroscopy (e.g., with DiSC3(5)) | Stable Membrane Potential |
Impairment of Cellular ATP Production
The disruption of the membrane potential has a direct and catastrophic impact on cellular energy production, specifically the synthesis of adenosine triphosphate (ATP). In bacteria, the primary mechanism for ATP synthesis is oxidative phosphorylation, a process that is driven by the proton motive force (PMF), of which the membrane potential is a major component.
By causing the dissipation of the membrane potential, this compound effectively dismantles the PMF. This uncoupling of the proton gradient from ATP synthase activity halts the production of ATP. The depletion of the intracellular ATP pool has far-reaching consequences, as ATP is the primary energy currency of the cell, required for a vast array of metabolic processes, including DNA replication, protein synthesis, and active transport. The inability to generate sufficient ATP ultimately leads to a complete shutdown of cellular functions and cell death. While direct quantitative data on ATP depletion specifically by this compound is an area of ongoing research, the profound effect of the related mutacin II on the intracellular ATP pool provides a strong indication of this critical aspect of this compound's mechanism. oup.com
The following table illustrates the consequential link between membrane potential disruption and ATP synthesis.
| Condition | Membrane Potential | Proton Motive Force (PMF) | ATP Synthase Activity | Cellular ATP Level |
| Normal | Maintained | Intact | Active | Normal |
| This compound Treatment | Dissipated | Collapsed | Inhibited | Depleted |
Bacterial Immunity to Lacticin 481
Genetic Basis of Self-Protection
The genetic determinants for immunity to lacticin 481 are encoded within the same operon responsible for the bacteriocin's biosynthesis. This co-localization ensures the coordinated expression of both production and protection mechanisms.
Three specific genes, designated lctF, lctE, and lctG, have been identified as essential for conferring immunity to this compound. nih.govasm.orgnih.gov These genes are situated downstream of the genes involved in this compound biosynthesis (lctA, lctM, and lctT) on a 70-kb plasmid. nih.govasm.orgnih.gov
Initial characterization of the predicted protein products of these genes through hydrophobicity profiles and sequence similarity analyses strongly suggested their roles as components of an ATP-binding cassette (ABC) transporter. nih.govasm.orgnih.gov Experimental validation confirmed that the coexpression of all three genes—lctF, lctE, and lctG—in a this compound-sensitive strain of Lactococcus lactis was sufficient to render the strain resistant to the bacteriocin (B1578144). nih.govasm.orgnih.gov
Crucially, the deletion of any single one of these three genes results in the complete abolishment of this protective effect, demonstrating that LctF, LctE, and LctG are all indispensable for the immunity phenotype. nih.govasm.orgresearchgate.net This indicates that they likely function as a complex.
| Gene | Predicted Function | Essential for Immunity |
| lctF | Component of an ABC transporter | Yes |
| lctE | Component of an ABC transporter | Yes |
| lctG | Component of an ABC transporter | Yes |
Mechanism of Immunity
The immunity mechanism conferred by the lctFEG gene cassette is an active process that involves the removal of this compound from the vicinity of the cell membrane, thereby preventing the bacteriocin from exerting its antimicrobial activity on the producer cell.
The protein products of lctF, lctE, and lctG assemble into a functional ABC transporter. nih.govasm.orgnih.gov ABC transporters are a large family of transmembrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. In the context of this compound immunity, the LctFEG transporter functions as an efflux pump. researchgate.net It actively exports this compound molecules away from the cytoplasmic membrane, effectively reducing the local concentration of the bacteriocin and preventing it from reaching its target. researchgate.net This process of active extrusion serves as a detoxification mechanism for the producer strain.
The level of immunity conferred by the lctFEG genes is significant and can be equivalent to that of the wild-type producer strain. nih.govasm.orgnih.gov Studies have quantified this resistance, showing that the expression of lctF, lctE, and lctG can account for a substantial portion, and potentially all, of the immunity observed in the native this compound-producing organism. nih.govasm.orgnih.gov The level of protection has been reported to range from at least 6% to as high as 100% of the immunity of the wild-type strain, with this variation being dependent on the regulation of gene expression. nih.govasm.orgnih.gov
Comparative Analysis of Immunity Systems with Other Lantibiotics
The immunity mechanism of this compound, employing a dedicated ABC transporter for self-protection, is a common strategy among lantibiotic-producing bacteria. oup.comoup.com This contrasts with the immunity mechanisms for some other bacteriocins, which may involve immunity proteins that interact directly with the bacteriocin or its target.
The LctFEG system shares organizational and functional similarities with the immunity systems of other lantibiotics. For instance, the genetic linkage of immunity genes with biosynthesis genes within an operon is a conserved feature. This ensures that the machinery for protection is synthesized concurrently with the antimicrobial peptide. While the specific components of the ABC transporters differ between various lantibiotic systems, the overarching principle of using an efflux pump for self-preservation is a recurring theme in the biology of these antimicrobial peptides.
Antimicrobial Spectrum and Biological Efficacy Studies
Spectrum of Inhibitory Activity against Lactic Acid Bacteria
Lacticin 481 demonstrates inhibitory activity against a range of lactic acid bacteria. uniprot.org Studies have shown its effectiveness against Lactococcus species, some lactobacilli, and leuconostocs. asm.org For instance, Lactococcus lactis subsp. cremoris HP has been identified as a sensitive indicator strain. acs.orgasm.org Interestingly, strains producing this compound can exhibit some level of inhibition towards themselves. nih.gov
Research using a this compound-producing culture (L. lactis DPC5552) showed inhibition of Lactobacillus fermentum growth, with complete kill observed after 240 minutes in a co-culture experiment. asm.org
Efficacy against Specific Food Spoilage Microorganisms (e.g., Clostridium tyrobutyricum, Listeria monocytogenes)
This compound is active against Clostridium tyrobutyricum, a significant food spoilage microorganism known for causing late blowing in cheese. nih.govjmbfs.orguniprot.orgasm.orgfrontiersin.org Its use has been suggested as a method to prevent this issue in cheese production. jmbfs.orgasm.org
While this compound alone may not be highly effective against all pathogenic bacteria, it has shown efficacy against Listeria monocytogenes, particularly when used in combination with other strategies. nih.govjmbfs.orgfrontiersin.org Studies have demonstrated that supernatant from a strain producing both this compound and lacticin 3147 had a more significant inhibitory effect on the growth rate of Listeria monocytogenes compared to this compound alone. nih.gov Semi-purified this compound has also been shown to reduce viable numbers of L. monocytogenes in fresh cheeses stored under refrigeration. frontiersin.org
Research findings on the efficacy of this compound against Listeria monocytogenes in cheese highlight its potential as a biopreservative. In one study, inoculation of milk with this compound-producing LAB resulted in a significant reduction in L. monocytogenes counts in cheese. senasica.gob.mx
Comparative Potency Assessments Against Key Indicator Strains
Comparative studies indicate that the antimicrobial activity of this compound can be modest when compared to more potent lantibiotics like nisin against certain bacterial strains, such as L. lactis. acs.org For example, the IC50 (half-maximal inhibitory concentration) and MIC (minimal inhibitory concentration) values for this compound against L. lactis subsp. cremoris HP were reported as 785 nM and 1,560 nM, respectively, while nisin showed significantly lower values (14 nM and 32 nM) against the same strain. acs.org
However, against Bacillus subtilis ATCC 6633, this compound has shown antimicrobial potency relatively similar to that of nisin. acs.org The IC50 for this compound against B. subtilis was 980 ± 110 nM, compared to 410 ± 170 nM for nisin. acs.org This suggests that the comparative potency of this compound is dependent on the specific target organism.
The following table summarizes some comparative potency data:
| Bacteriocin (B1578144) | Indicator Strain | IC50 (nM) | MIC (nM) |
| This compound | L. lactis subsp. cremoris HP | 785 | 1560 |
| Nisin | L. lactis subsp. cremoris HP | 14 | 32 |
| This compound | Bacillus subtilis ATCC 6633 | 980 ± 110 | - |
| Nisin | Bacillus subtilis ATCC 6633 | 410 ± 170 | - |
Data derived from research findings. acs.org
Synergy with Other Antimicrobial Strategies (e.g., High-Pressure Treatments)
This compound can exhibit synergistic effects when combined with other antimicrobial strategies, such as high-pressure (HP) treatments. jmbfs.orgnih.govopenbiotechnologyjournal.comresearchgate.netopenbiotechnologyjournal.comresearchgate.net While this compound alone may not be highly effective against certain pathogens, its activity can be enhanced in combination with physical methods like high pressure. jmbfs.orgresearchgate.net
Studies have investigated the combined effect of HP treatments and this compound-producing LAB on the inactivation of foodborne pathogens like Listeria monocytogenes and Escherichia coli O157:H7 in raw-milk cheese. nih.govresearchgate.net Pressurization at 300 MPa combined with the addition of this compound-producing LAB showed synergistic effects, leading to a greater reduction in E. coli O157:H7 counts than the sum of the individual effects. nih.gov Similar synergistic effects were observed for the inactivation of Listeria monocytogenes in cheese when combining HP treatment with bacteriocin-producing LAB. senasica.gob.mxresearchgate.net The synergy between high pressure and bacteriocins might be attributed to sub-lethally injured cells becoming more sensitive to bacteriocins. researchgate.net
The combination of LAB bacteriocins and physical treatments like high-pressure processing offers opportunities for more effective food preservation, providing an additional hurdle against resistant microbial forms. openbiotechnologyjournal.comopenbiotechnologyjournal.com
Biotechnological Engineering and Analog Development
Rational Design and Synthesis of Lacticin 481 Analogues
Rational design of this compound analogues is often guided by the understanding of its structure-activity relationship and its mechanism of action, which involves inhibiting peptidoglycan transglycosylation by binding to lipid II. nih.govnih.gov The synthesis of these analogues can be achieved through chemoenzymatic or total chemical synthesis approaches. nih.govacs.org
Chemoenzymatic synthesis platforms combine chemical synthesis of linear peptide precursors with enzymatic modification by lanthipeptide synthetases like LctM. nih.govnih.govacs.org This approach allows for the production of this compound analogues, particularly those incorporating non-proteinogenic amino acids, which may be challenging to introduce solely through biological methods. nih.govnih.govillinois.eduacs.org For instance, a constitutively active leader-LctM fusion enzyme expressed in Escherichia coli has been used to modify linear this compound core peptide analogues prepared by Fmoc-based solid-phase peptide synthesis. nih.gov This method has been shown to produce fully modified peptides. nih.gov The in vitro reconstitution of this compound biosynthesis has been instrumental in developing these chemoenzymatic platforms, offering greater flexibility and structural diversity compared to in vivo methods. psu.eduillinois.edu
Total chemical synthesis provides a powerful tool for generating this compound and its analogues, offering precise control over the peptide sequence and post-translational modifications, including the stereochemistry of the lanthionine (B1674491) and methyllanthionine rings. nih.govacs.orgsemanticscholar.orgnih.gov Solid-supported chemical synthesis has been successfully employed for the total synthesis of this compound. nih.govacs.orgsemanticscholar.orgnih.gov This approach has been particularly valuable for investigating the critical importance of the stereochemical configuration of the lanthionine and methyllanthionine cross-links for the biological activity of this compound. nih.govacs.orgsemanticscholar.orgnih.gov Studies involving the systematic replacement of the natural DL-Lan/MeLan configurations with the corresponding LL stereoisomers through chemical synthesis revealed that these alterations completely abolished antibacterial activity, highlighting the essential role of the enzymatically installed stereochemistry. nih.govacs.orgnih.govacs.orgrsc.org
Incorporation of Non-Proteinogenic Amino Acids
The incorporation of non-proteinogenic amino acids into this compound is a strategy used to modulate its properties, such as antimicrobial activity and stability. researchgate.netcapes.gov.brnih.govnih.govnih.gov This can be achieved through chemoenzymatic synthesis or potentially via combinatorial biosynthetic pathways. acs.orgresearchgate.netnih.govillinois.edu
Substituting amino acids in this compound with non-proteinogenic counterparts can lead to analogues with altered or improved biological activities. researchgate.netcapes.gov.brnih.govnih.govnih.gov For example, the introduction of non-proteinogenic amino acids has resulted in this compound analogues with more potent inhibition of peptidoglycan transglycosylation, the likely target of this compound. nih.gov This suggests that such modifications can increase the affinity of the peptide for its target. nih.gov The N-terminal tail of this compound is known to be important for biological activity but is susceptible to proteolysis. researchgate.net Incorporating protease-resistant non-proteinogenic amino acids, such as D-amino acids or β-amino acids, could potentially improve the in vivo stability of this compound, thereby increasing its therapeutic potential. researchgate.netcapes.gov.br Studies have shown that the this compound synthetase (LctM) can tolerate a range of non-proteinogenic amino acids at certain positions, demonstrating the feasibility of this approach for generating analogues with modulated activities and improved stability. researchgate.netcapes.gov.br
Combinatorial biosynthetic approaches offer a route to generate libraries of this compound analogues with structural diversity. acs.orgresearchgate.netnih.gov By utilizing engineered biosynthetic machinery, it is possible to introduce variations in the peptide sequence and modifications. acs.orgresearchgate.netnih.gov For instance, a combinatorial biosynthetic pathway in Escherichia coli has been used to produce ornithine-containing this compound analogues. acs.orgresearchgate.netnih.gov This involved the heterologous expression of enzymes like SyncM and OspR, which facilitate the incorporation of ornithine through the conversion of arginine residues. acs.orgresearchgate.netnih.gov Such approaches allow for the generation of novel lantibiotic derivatives and provide insights into the substrate specificity of the modification enzymes. acs.orgresearchgate.netnih.gov
Heterologous Production and Biosynthesis in Alternative Microbial Hosts
Heterologous production of this compound and its analogues in alternative microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, offers advantages for production, including potentially higher yields and easier genetic manipulation compared to the native Lactococcus lactis. acs.orgresearchgate.netnih.govnih.govrug.nl This strategy involves expressing the genes responsible for this compound biosynthesis (including the precursor peptide gene lctA and the modification enzyme gene lctM, and potentially transporter and immunity genes) in a non-native host. acs.orgresearchgate.netnih.govoup.comdoi.org
Successful heterologous expression systems have been developed for producing active this compound and its analogues. acs.orgresearchgate.netnih.gov For example, coexpression of the this compound precursor peptide with the lanthipeptide synthetase SyncM in E. coli has been shown to produce active this compound. acs.orgnih.gov This demonstrates that the modification enzymes can function in a heterologous environment, recognizing designed hybrid leader peptides for efficient modification. acs.orgresearchgate.netnih.gov Heterologous production in S. cerevisiae has also been reported, where the this compound precursor peptide expressed with the synthetase LctM resulted in fully modified and correctly formed rings. rug.nl These heterologous expression systems are valuable tools for the production of this compound and for the generation and study of engineered analogues. acs.orgresearchgate.netnih.govillinois.edu
Repurposing of Biosynthetic Machinery for Non-Native Lantibiotics
The biosynthetic machinery of this compound, particularly the bifunctional enzyme LctM, has garnered significant interest for its potential in engineering novel lantibiotics and other peptides nih.gov. The in vitro reconstitution of this compound biosynthesis, first reported in 2004, provided a platform for producing analogues containing nonproteinogenic amino acids acs.orgillinois.edu. This in vitro approach allows for a higher level of structural diversity in engineered lantibiotics compared to typical in vivo methods illinois.edu.
Studies have investigated the substrate specificity of LctM towards prepeptides containing nonproteinogenic amino acids nih.gov. For instance, semi-synthetic substrates containing β-amino acids, D-amino acids, and N-alkyl amino acids (peptoids) in certain regions of the peptide substrate were processed by LctM, demonstrating its broad substrate specificity nih.gov. This promiscuity of LctM holds promise for incorporating nonproteinogenic amino acids into lantibiotics and other peptides, potentially leading to improved stability or modulated biological activities nih.govresearchgate.net.
Furthermore, the this compound biosynthetic machinery has been successfully utilized in heterologous hosts for the production of non-native lantibiotics. For example, the mutacin II biosynthesis machinery in Streptococcus mutans has been shown to produce bioactive this compound, indicating that the modification and secretion apparatus can accommodate homologous, non-native peptides asm.org. This suggests that the LanM enzyme (MutM in the case of mutacin II) and the immunity complex (MutFEG) can exhibit broad specificity asm.org.
Another example involves the use of a flexible expression system in Escherichia coli employing the promiscuous lanthipeptide synthetase SyncM acs.org. This system, utilizing a designed hybrid leader peptide recognized by SyncM, has been demonstrated to catalyze the production of active this compound, even enabling the incorporation of non-canonical amino acids like ornithine nih.govacs.org. This highlights the potential to repurpose lantibiotic biosynthetic enzymes for combinatorial biosynthesis of modified peptides with enhanced properties nih.gov.
Structure-Activity Relationship Studies of Engineered Variants
Engineering lantibiotics through the modification of their structure has been a key approach to explore structure-activity relationships and potentially improve their properties acs.org. Both in vivo and in vitro platforms, including chemical synthesis and the use of reconstituted biosynthetic machinery, have been employed to generate this compound analogues acs.org.
Chemical synthesis has allowed for the creation of this compound analogues with modifications not accessible through biosynthetic methods, such as altering the stereochemistry of the lanthionine and methyllanthionine cross-links acs.org. Studies using synthetic this compound variants with altered lanthionine/methyllanthionine stereochemistry revealed the critical importance of the natural, enzymatically installed stereochemical configuration for biological activity acs.org. Substitution of any of the three DL-Lan/MeLan residues with the corresponding LL stereoisomers completely abolished antibacterial activity, suggesting that the specific stereochemistry is crucial for target binding acs.orgacs.org.
Engineered variants incorporating nonproteinogenic amino acids have also been studied. For instance, in vitro mutasynthesis using reconstituted this compound synthetase and synthetic peptide substrates containing nonproteinogenic amino acids has generated several analogues researchgate.net. Some of these analogues, such as those with naphthylalanine (Nal) replacing Tryptophan (Trp) at position 19 or homophenylalanine (hPhe) replacing Phenylalanine (Phe) at position 23, displayed improved antimicrobial activity against a L. lactis strain researchgate.netrsc.org.
The N-terminal tail of this compound, consisting of eight amino acids, is known to be important for biological activity but is also prone to enzymatic proteolysis researchgate.net. The incorporation of protease-resistant nonproteinogenic amino acids in this region is being explored to improve stability researchgate.net.
Data on the activity of engineered this compound variants is crucial for understanding structure-activity relationships. While specific minimum inhibitory concentration (MIC) values for many engineered this compound variants are not extensively detailed in the provided search results, the studies highlight the impact of modifications on activity.
Here is a conceptual representation of how data on engineered variants and their activity could be presented in a table:
| Variant Description | Modified Position(s) | Modification | Observed Activity vs. Wild-Type this compound | Reference |
| This compound (Wild-Type) | - | - | Baseline | acs.org |
| Analogue with altered Lan/MeLan stereo | Cys/Ser/Thr involved | LL stereochemistry instead of DL | Activity abolished | acs.orgacs.org |
| Analogue with Trp19Nal | 19 | Tryptophan (Trp) to Naphthylalanine (Nal) | Enhanced activity (e.g., 2-fold lower MIC) | researchgate.netrsc.org |
| Analogue with Phe23hPhe | 23 | Phenylalanine (Phe) to Homophenylalanine (hPhe) | Enhanced activity (e.g., 2-fold lower MIC) | researchgate.netrsc.org |
| Mutacin II Cys14A (related lantibiotic) | Cys14 | Cysteine to Alanine (B10760859) | Activity abolished | oup.com |
| Mutacin II Cys25A (related lantibiotic) | Cys25 | Cysteine to Alanine | Activity abolished | oup.com |
| Mutacin II T9S (related lantibiotic) | Thr9 | Threonine to Serine (resulting in Lan) | Activity not impaired | oup.com |
The studies collectively demonstrate that the this compound biosynthetic machinery is a valuable tool for generating diverse lantibiotic analogues. Structure-activity relationship studies, facilitated by both chemical synthesis and bioengineering, continue to provide insights into the molecular determinants of this compound activity and guide the development of improved variants.
Advanced Methodologies in Lacticin 481 Research
Molecular Biology Techniques
Molecular biology approaches have been fundamental to understanding the genetic basis of lacticin 481 production and for engineering novel analogues.
The structural gene for this compound, designated lctA, was first identified and cloned from Lactococcus lactis using a degenerated DNA oligonucleotide probe based on the N-terminal amino acid sequence of the purified peptide. nih.govresearchgate.net DNA sequence analysis revealed that lctA encodes a 51-amino acid precursor peptide, prethis compound, which consists of a 24-residue N-terminal leader peptide and a 27-residue C-terminal propeptide that undergoes extensive post-translational modifications. nih.govresearchgate.net
The entire this compound operon, including the structural gene (lctA), modification enzyme gene (lctM), transporter gene (lctT), and immunity genes (lctFEG), has been cloned and expressed in heterologous hosts like Escherichia coli. nih.govnih.gov This has enabled the production and purification of this compound and its biosynthetic enzymes, facilitating detailed biochemical studies. nih.gov
Site-directed mutagenesis has been a powerful tool to probe the structure-function relationships of both the this compound precursor peptide (LctA) and the key modifying enzyme, LctM. nih.govacs.org By systematically substituting specific amino acid residues, researchers have investigated the substrate specificity of LctM and the importance of particular residues for the antimicrobial activity of the final peptide. For instance, mutagenesis studies have shown that while the leader peptide of LctA can be altered without abolishing LctM activity, changes to the conserved acidic residue in the "mersacidin-like" lipid II binding motif can severely diminish or eliminate antimicrobial potency. acs.org
Table 1: Examples of Mutagenesis Studies on the this compound System
| Gene/Peptide Target | Mutagenesis Approach | Purpose of Study | Key Finding |
| lctA (precursor peptide) | Site-directed mutagenesis | Investigate the importance of specific residues for antimicrobial activity. | Substitution of the conserved glutamate in the lipid II binding motif attenuates activity. acs.org |
| lctA (precursor peptide) | Generation of mutants | Assess the substrate specificity of the modifying enzyme LctM. | LctM displays a permissive substrate specificity, capable of processing a range of LctA mutants. researchgate.net |
| lctM (modifying enzyme) | Deletion of the 3' end of the gene | Confirm the essential role of LctM in biosynthesis. | Deletion abolished bacteriocin (B1578144) activity, confirming LctM is essential for modification. nih.gov |
Transcriptional analysis of the lct gene cluster has been performed to understand its expression and regulation. Early studies mapped the promoter of the lct gene and identified the transcriptional start site. nih.govresearchgate.net This was achieved through techniques like Northern blot analysis and primer extension. researchgate.net Northern blot analysis of RNA from the producing L. lactis strain revealed transcripts corresponding to the lct gene. researchgate.net Primer extension experiments, using a primer that binds to the lct mRNA, allowed for the precise mapping of the single transcriptional start site, which is crucial for understanding how the initiation of gene expression is controlled. researchgate.net While the specific application of 5'-Rapid Amplification of cDNA Ends (5'-RACE) PCR for this purpose has not been detailed in available literature, the principles of this technique—amplifying unknown 5' ends of mRNA transcripts—are aligned with the goals of promoter and transcriptional start site identification that were accomplished through classical methods.
Biochemical and Biophysical Characterization
A suite of biochemical and biophysical methods has been employed to study the enzymatic reactions in this compound biosynthesis and to characterize the molecular interactions underlying its antimicrobial activity.
A landmark achievement in this compound research was the in vitro reconstitution of the post-translational modification process. researchgate.net The bifunctional enzyme LctM, responsible for both the dehydration of serine and threonine residues and the subsequent cyclization reactions with cysteine residues, was expressed and purified. nih.govresearchgate.net Researchers demonstrated that purified LctM could fully process the precursor peptide LctA in vitro in the presence of ATP and Mg²⁺, converting it to its modified, albeit leader-peptide-containing, form. nih.govresearchgate.net This cell-free system has been invaluable for studying the enzyme's mechanism and substrate tolerance, proving that LctM alone is responsible for installing the characteristic (methyl)lanthionine rings. researchgate.net The complete in vitro synthesis of mature, active this compound was subsequently achieved by the sequential treatment of LctA with purified LctM and the protease domain of the transporter LctT, which cleaves the leader peptide.
Mass spectrometry (MS) has been an indispensable tool throughout the study of this compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) and later, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, were used to determine the precise molecular mass of the mature peptide, which was in excellent agreement with the mass predicted from the gene sequence and proposed post-translational modifications. nih.govrug.nl
MS is routinely used to analyze the products of in vitro modification reactions, allowing researchers to count the number of dehydration events and confirm the formation of thioether rings by observing the expected mass shifts. researchgate.net Tandem MS (MS/MS) has been employed to determine the exact locations of the thioether bridges. By fragmenting the peptide and analyzing the masses of the resulting ions, the connectivity between specific cysteine and dehydrated serine/threonine residues was definitively established. rug.nl Furthermore, MS is the primary analytical method for characterizing the products of site-directed mutagenesis experiments, confirming the successful creation of analogues and assessing the extent of their enzymatic modification. researchgate.net
Table 2: Application of Mass Spectrometry in this compound Research
| Mass Spectrometry Technique | Application | Information Gained |
| FAB-MS / MALDI-TOF MS | Determination of molecular weight of mature this compound. | Confirmed the predicted mass (2901 Da) based on amino acid sequence and modifications. nih.gov |
| MALDI-TOF MS | Analysis of in vitro enzymatic reactions. | Monitored the progress of dehydration and cyclization by LctM. researchgate.net |
| Tandem MS (MS/MS) | Structural elucidation. | Determined the precise locations of the three thioether bridges in the peptide's structure. rug.nl |
| MALDI-TOF MS | Characterization of engineered analogues. | Verified the mass of mutated peptides and assessed their modification status. researchgate.net |
Understanding the mechanism of action of this compound requires characterizing its binding to its molecular target, the peptidoglycan precursor Lipid II.
Thin-Layer Chromatography (TLC) has been used to provide direct evidence of this interaction. In a TLC-based binding assay, this compound was shown to form a stable complex with Lipid II. nih.gov When incubated together, the complex remains at the application point on the TLC plate, whereas Lipid II alone migrates, demonstrating a direct binding interaction. nih.gov This technique has also been used to show that truncated analogues of related lantibiotics, which have lost their N-terminal amino acids, lose their ability to bind to Lipid II, highlighting the importance of this region for target recognition. researchgate.net
Fluorescence-Based Assays for Membrane Interaction and Cellular Permeability
Fluorescence-based methodologies are pivotal in elucidating the mechanisms by which antimicrobial peptides like this compound interact with bacterial membranes. These assays offer high sensitivity and allow for real-time monitoring of molecular interactions and their consequences on membrane integrity and cellular permeability.
Visualization of Cellular Targets: To investigate its interaction with bacterial cells, this compound has been fluorescently labeled. In one study, a rhodamine-labeled this compound analogue (rho-lacticin 481) was synthesized and used in conjunction with confocal fluorescence microscopy to visualize its distribution on sensitive bacteria. nih.gov The results demonstrated that rho-lacticin 481 preferentially binds to specific locations on the bacterial cell surface, particularly at the midcell of Bacillus subtilis. nih.gov This localization pattern is consistent with the distribution of its molecular target, the cell wall precursor lipid II, strongly suggesting that this compound exerts its antimicrobial activity by binding to this molecule in living cells. nih.gov
Membrane Permeability and Pore Formation Assays: A key question in the mechanism of action of many lantibiotics is their ability to form pores in the bacterial membrane. To assess this for this compound, researchers have employed fluorescent dyes that are sensitive to changes in membrane potential and permeability.
Membrane Depolarization: The potential-sensitive fluorescent dye 3,3′-diethyloxacarbocyanine iodide (DiOC2(3)) has been used to monitor changes in bacterial membrane polarization via flow cytometry. Studies have shown that even at concentrations well above its inhibitory concentration, this compound does not cause a significant decrease in the mean fluorescence intensity (MFI), indicating it does not depolarize the membrane. acs.org
Membrane Permeabilization: The fluorescent dye propidium iodide (PI) is a valuable tool for assessing membrane integrity, as it can only enter cells with compromised membranes. Experiments comparing this compound with the known pore-forming lantibiotic nisin revealed that while nisin treatment leads to a large increase in PI uptake, this compound does not facilitate PI entry into bacterial cells. acs.org
Together, these findings strongly indicate that this compound, unlike nisin, does not form pores in the membranes of susceptible bacteria. Its mechanism is instead attributed to the inhibition of peptidoglycan biosynthesis through its interaction with lipid II. acs.orgacs.org
Intrinsic Fluorescence Studies: this compound contains a single tryptophan residue at position 19, which can serve as an intrinsic fluorescent probe. The fluorescence emission spectrum of tryptophan is sensitive to its local environment. However, studies using vesicle membranes with and without lipid II have shown no significant changes in the tryptophan fluorescence spectra of this compound. nih.gov This suggests that the tryptophan at position 19 is not directly involved in the peptide's interaction with the membrane or its binding to lipid II. nih.gov
| Assay Type | Fluorescent Probe/Method | Key Findings for this compound Research |
|---|---|---|
| Target Visualization | Confocal Fluorescence Microscopy with Rhodamine-labeled this compound | Demonstrated preferential binding to the bacterial midcell, colocalizing with its target, lipid II. nih.gov |
| Membrane Depolarization | Flow Cytometry with 3,3′-diethyloxacarbocyanine iodide (DiOC2(3)) | Showed no significant membrane depolarization, suggesting a non-pore-forming mechanism. acs.org |
| Cellular Permeability | Flow Cytometry with Propidium Iodide (PI) | Confirmed that this compound does not permeabilize the bacterial membrane to small molecules. acs.org |
| Peptide-Membrane Interaction | Intrinsic Tryptophan Fluorescence Spectroscopy | Indicated that the Trp19 residue is not significantly involved in the interaction with lipid membranes or lipid II. nih.gov |
Protein Interaction Studies (e.g., Yeast Two-Hybrid System)
Understanding the biosynthesis of this compound requires detailed knowledge of the protein-protein interactions involved in its maturation. The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to detect physical interactions between proteins. This methodology has been instrumental in confirming a critical interaction in the this compound biosynthetic pathway.
The production of mature this compound involves extensive post-translational modification of a precursor peptide, LctA, by a single enzyme, LctM. nih.govresearchgate.net It was hypothesized that for these modifications to occur, the enzyme LctM must directly bind to its substrate, the LctA prepeptide.
The Y2H system was employed to test this hypothesis. In this system, the two proteins of interest, LctA (the "bait") and LctM (the "prey"), are expressed in yeast as fusion proteins. LctA is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4), and LctM is fused to the activation domain (AD) of the same factor. If LctA and LctM physically interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then activates the expression of reporter genes (e.g., HIS3, lacZ), allowing for cell growth on selective media or a colorimetric change, thus indicating a positive interaction.
Research utilizing the Y2H system has successfully demonstrated a direct, physical interaction between the this compound prepeptide, LctA, and its modifying enzyme, LctM. nih.govnih.govoup.com This was a key finding, providing direct evidence that LctM recognizes and binds to the prepeptide to catalyze the dehydration and cyclization reactions necessary to form the mature, active lantibiotic. nih.gov Further studies using truncated versions of the LctM protein showed that deletions within the enzyme resulted in impaired binding to LctA, highlighting the importance of the enzyme's complete structure for substrate recognition and interaction. nih.govnih.gov
| Interacting Protein 1 (Bait) | Interacting Protein 2 (Prey) | Methodology | Conclusion |
|---|---|---|---|
| Prethis compound (LctA) | This compound synthetase (LctM) | Yeast Two-Hybrid System | Confirmed a direct physical interaction, supporting the role of LctM as the enzyme that modifies the LctA prepeptide. nih.govnih.gov |
Research Applications and Future Directions Non Clinical
Role in Food Biopreservation Research
Lacticin 481 has emerged as a promising natural alternative to chemical preservatives in the food industry. Research has focused on its ability to enhance the safety and quality of fermented food products through various mechanisms.
This compound exhibits a medium spectrum of activity, primarily targeting other lactic acid bacteria (LAB), as well as notable foodborne pathogens and spoilage organisms. mdpi.com Its efficacy in controlling the growth of undesirable microorganisms in fermented products, particularly dairy items, has been a key area of investigation.
One of the primary targets of this compound in food safety research is Listeria monocytogenes, a significant foodborne pathogen. Studies have demonstrated that this compound, produced by Lactococcus lactis, can effectively reduce the presence of L. monocytogenes in model fresh cheese systems. mdpi.com For instance, the application of semi-purified this compound to fresh cheeses stored under refrigeration has been shown to decrease L. monocytogenes counts by 3 log cycles within 3 to 7 days. frontiersin.org Similarly, a this compound-producing Lc. lactis strain led to a 3-log unit reduction of L. monocytogenes in cottage cheese, although a subsequent regrowth was observed. frontiersin.org
Beyond its anti-listerial activity, this compound is also effective against spore-forming bacteria like Clostridium tyrobutyricum, a common cause of late blowing defects in cheese. mdpi.comnih.gov The use of nisin- and this compound-producing Lc. lactis as a starter culture has been shown to delay these defects in model cheeses. mdpi.com
The following table summarizes key research findings on the application of this compound for preventing spoilage:
| Food Product | Target Microorganism | Producing Strain | Key Finding |
| Model Fresh Cheese | Listeria monocytogenes | L. lactis L3A21M1 | Effective reduction in the presence of L. monocytogenes. mdpi.com |
| Fresh Cheese | Listeria monocytogenes | Semi-purified this compound | 3 log cycle reduction in L. monocytogenes within 3-7 days at refrigeration temperatures. frontiersin.org |
| Cottage Cheese | Listeria monocytogenes | This compound-producing Lc. lactis | Initial 3 log unit reduction in L. monocytogenes. frontiersin.org |
| Model Cheeses | Clostridium spores | Nisin- and this compound-producing Lc. lactis INIA 415-2 | Delayed late blowing defect. mdpi.com |
A unique and valuable characteristic of this compound is its ability to induce lysis in sensitive starter lactococcal cultures. nih.gov This controlled cell breakdown releases intracellular enzymes into the food matrix, which can significantly accelerate ripening processes, particularly in cheese. nih.gov
Research has demonstrated that the use of a this compound-producing adjunct culture in Cheddar cheese manufacturing leads to a substantial increase in starter cell lysis. nih.gov This was evidenced by up to a five-fold increase in the levels of the intracellular enzyme lactate (B86563) dehydrogenase (LDH) in experimental cheeses compared to controls. nih.gov The enhanced enzyme release was associated with an improved flavor profile in the final product as assessed by commercial graders. nih.gov This approach offers a potential solution for cheese manufacturers aiming to achieve faster ripening times and more consistent product quality. nih.gov
The direct application of purified bacteriocins can be economically challenging. frontiersin.org A more practical approach is the use of bacteriocin-producing microorganisms as protective cultures. These cultures are added to food to inhibit the growth of spoilage and pathogenic bacteria through the in-situ production of antimicrobial compounds like this compound. mdpi.com
Strains of Lactococcus lactis that produce this compound have been investigated as protective cultures in various dairy products. frontiersin.org For example, a this compound-producing strain was used as an adjunct in Cheddar cheese to control the proliferation of nonstarter lactic acid bacteria (NSLAB), which can cause off-flavors. nih.gov The study found a significant reduction in NSLAB growth throughout the ripening period. nih.gov
Furthermore, transconjugant lactococcal starters that produce both lacticin 3147 and this compound have been developed. nih.gov These dual-bacteriocin producers have shown enhanced effectiveness in inhibiting the growth of Listeria monocytogenes compared to strains producing only a single bacteriocin (B1578144), highlighting their potential as robust protective cultures for food safety applications. nih.gov
This compound as a Tool for Antimicrobial Peptide Engineering Research
This compound serves as a valuable model for research in antimicrobial peptide engineering. Its complex structure, featuring post-translationally modified thioether amino acids (lanthionines), provides a template for creating novel peptides with enhanced or altered activities. acs.orgnih.gov
The total chemical synthesis of this compound has been achieved, enabling researchers to create analogues with specific structural modifications. acs.org One key area of investigation has been the importance of the stereochemistry of the lanthionine (B1674491) cross-links for biological activity. Studies involving the systematic replacement of the naturally occurring dl-Lan/MeLan cross-links with their ll-stereoisomers revealed that these alterations completely abolished the antibacterial activity of this compound. acs.orgnih.gov This finding underscores the critical role of the enzymatically installed stereochemistry for the peptide's function. acs.orgnih.gov
Furthermore, the biosynthetic machinery of this compound, particularly the enzyme LctM, has been a focus of research. nih.gov The in vitro reconstitution of its biosynthesis has paved the way for a chemoenzymatic platform to produce analogues containing nonproteinogenic amino acids. nih.gov This has led to the creation of this compound analogues with improved antimicrobial activity compared to the parent molecule. nih.gov Recent studies have also demonstrated the successful production of active ornithine-containing this compound analogues by leveraging the biosynthetic pathways in Escherichia coli. acs.org
Prospects for Novel Lantibiotic Discovery and Characterization
The study of this compound and its genetic determinants has provided a roadmap for the discovery and characterization of new lantibiotics. This compound is the namesake of a large group of related lantibiotics, which includes at least 16 members such as streptococcin A-FF22, mutacin II, nukacin ISK-1, and salivaricins. nih.govoup.com
Advances in genome mining and bioinformatic analyses have expanded the structural and functional diversity of ribosomally synthesized and post-translationally modified peptides (RiPPs), including lantibiotics. acs.org The understanding of the biosynthetic gene clusters of well-characterized lantibiotics like this compound aids in the identification of putative lantibiotic gene clusters in newly sequenced microbial genomes. nih.gov
The characterization of this compound, from its primary amino acid sequence to the location of its thioether bridges, provides a comparative framework for newly discovered lantibiotics. researchgate.netnih.govnih.govrug.nl This facilitates the classification and prediction of the properties of novel compounds within the this compound group and beyond.
Theoretical Frameworks for Understanding Lantibiotic Evolution and Dissemination
Research into the genetics and biosynthesis of this compound contributes to broader theoretical frameworks concerning the evolution and dissemination of lantibiotics. The genetic determinants for this compound production are organized in an operon, which includes the structural gene (lctA), the modification enzyme gene (lctM), transporter genes (lctFEG), and an immunity gene. oup.comresearchgate.net
The study of these genetic systems provides insights into how lantibiotic production, modification, transport, and self-immunity are co-regulated and have co-evolved. The this compound group differs in many aspects from the more extensively studied nisin group, offering a valuable comparative model for understanding the diversity of lantibiotic evolution. nih.gov For instance, the mechanisms of transcriptional regulation and the nature of the immunity proteins in the this compound system present distinct features. nih.gov Understanding these systems can help to explain how these antimicrobial peptide systems are maintained within bacterial populations and disseminated through horizontal gene transfer, often via plasmids. nih.gov
Q & A
Basic: What methodologies are recommended for purifying lacticin 481 from Lactococcus lactis cultures?
This compound can be purified using a multi-step protocol involving ammonium sulfate precipitation, gel filtration, and reversed-phase high-performance liquid chromatography (RP-HPLC). Initial precipitation with ammonium sulfate (455-fold enrichment) removes bulk proteins, followed by size-exclusion chromatography to separate monomeric (1.7 kDa) and dimeric (3.4 kDa) active forms. Final purification via RP-HPLC achieves >100,000-fold specificity, confirmed by SDS-PAGE and antimicrobial assays .
Basic: What is the proposed mechanism of action for this compound against Gram-positive bacteria?
This compound targets lipid II, a cell wall precursor critical for peptidoglycan biosynthesis. Binding to lipid II inhibits the transglycosylation step, disrupting cell wall assembly. This mechanism is supported by isothermal titration calorimetry (ITC) data from structural analogs like nukacin ISK-1 and functional assays showing activity loss in lipid II-binding mutants .
Basic: How is this compound biosynthesized, and what role does the leader peptide play?
The precursor peptide LctA is modified by the bifunctional synthetase LctM, which catalyzes dehydration of Ser/Thr residues and cyclization via (methyl)lanthionine ring formation. The leader peptide (N-terminal 24 residues of LctA) is not modified but facilitates enzymatic processing. Mutagenesis studies show that while no single residue is essential, secondary structure (e.g., absence of Pro residues) and hydrophobicity (e.g., Leu-7) are critical for LctM efficiency .
Advanced: How can researchers resolve contradictions in the importance of the N-terminal Lys residue for this compound activity?
Early studies suggested the N-terminal Lys is critical, but recent heterologous production in E. coli (using LysC protease cleavage) showed Δ1-lacticin 481 (lacking Lys) retains comparable activity (IC50 = 90 ± 20 nM) to wild-type (IC50 = 100 ± 25 nM). However, hydroxylated analogs (e.g., HO-1-lacticin 481) exhibit reduced potency (IC50 = 200 ± 70 nM), indicating post-translational modifications or structural flexibility may compensate for Lys absence. Methodologically, side-by-side bioassays (agar diffusion and liquid growth inhibition) with purified variants are recommended .
Advanced: What experimental approaches elucidate the order of dehydration and cyclization during this compound maturation?
High-resolution mass spectrometry (ESI-FTMS) and isotopic labeling of LctA precursors reveal that LctM operates processively: dehydration precedes cyclization. The leader peptide enforces a spatial positioning model, guiding sequential modifications. For example, mutations disrupting leader peptide secondary structure (e.g., Pro insertions) reduce dehydration efficiency by >50%, while cyclization remains decoupled and occurs post-dehydration .
Advanced: How do leader peptide mutations impact this compound synthetase fidelity?
Proline substitutions in the leader peptide reduce dehydration efficiency due to disrupted α-helical structure, as shown by circular dichroism and enzymatic assays. However, covalent attachment of the leader peptide to the core peptide is not strictly required—supplying leader peptide in trans still enables partial activity (~30% dehydration). This suggests leader-core interactions are dynamic and context-dependent .
Basic: What genetic determinants confer immunity to this compound in producer strains?
The lctFEG operon encodes an ABC transporter responsible for self-immunity. Co-expression of all three genes in sensitive L. lactis confers resistance by exporting the bacteriocin extracellularly. Deletion of any gene abolishes immunity, confirming their interdependence. Immunity levels correlate with expression levels (6–100% of wild-type protection) .
Advanced: What challenges arise during heterologous production of this compound in E. coli?
E. coli lacks native leader peptide proteases (e.g., LctT), requiring engineered systems like SPompA-LctT150 fusion for cleavage. Additionally, host peptidases degrade N-terminal residues (e.g., generating lacticin(2–27)), reducing bioactive yield. Suppressing unspecific proteolysis (e.g., using protease-deficient strains) improves production fidelity .
Advanced: How can researchers address structural ambiguity in this compound due to interlocked rings?
Tandem mass spectrometry (MALDI-TOF/ESI-MS) combined with chemical derivatization (e.g., thiol alkylation) identifies lanthionine crosslinks. For example, enzymatic digestion and MS/MS sequencing revealed that truncations (e.g., lacticin(8–27)) retain partial activity, confirming the C-terminal rings are critical for lipid II binding .
Advanced: What biophysical techniques validate this compound-lipid II interactions?
Surface plasmon resonance (SPR) and ITC quantify binding affinity (e.g., Kd ≈ 1 µM for nukacin ISK-1). Fluorescent labeling of this compound (e.g., N-terminal FITC tagging) enables visualization of lipid II colocalization on bacterial membranes via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
